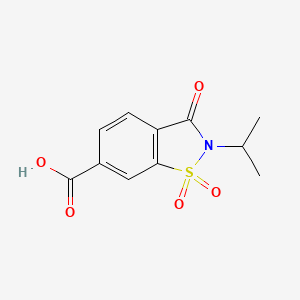![molecular formula C11H19NO6S B1449915 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane CAS No. 1257300-52-9](/img/structure/B1449915.png)
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is a chemical compound with the CAS Number: 1257300-52-9 . Its IUPAC name is tert-butyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide . The compound has a molecular weight of 293.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Photocatalytic Applications
- Fabrication and Modification of (BiO)2CO3-based Photocatalysts : The study by Ni et al. (2016) reviews the modification strategies developed to enhance the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC), a material with potential applications in healthcare, photocatalysis, and supercapacitors. The improved photocatalytic activity of BOC-based systems can be attributed to various interactions and effects, such as the p–n junction and the Schottky junction (Ni, Sun, Zhang, & Dong, 2016).
OLED Materials
- BODIPY-based Materials for OLEDs : Squeo and Pasini (2020) provide an overview of the structural design and synthesis of BODIPY-based organic semiconductors for use in OLED devices, highlighting their potential as 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Environmental Remediation
- 1,4-Dioxane as a Water Contaminant : The review by Godri Pollitt et al. (2019) addresses the challenges of removing 1,4-dioxane from drinking water supplies, emphasizing the need for alternative removal approaches and further research on human health effects and treatment technologies (Godri Pollitt et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection.
Propiedades
IUPAC Name |
tert-butyl 2,2-dioxo-1,3-dioxa-2λ6-thia-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYYGONTUFPZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COS(=O)(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

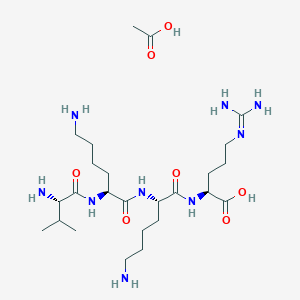
![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)
![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)

![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)


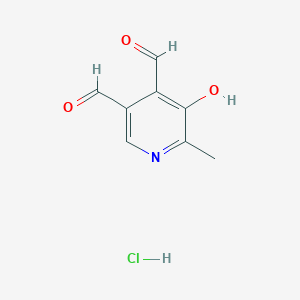
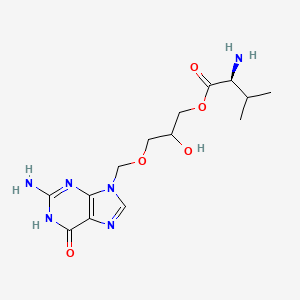
![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)
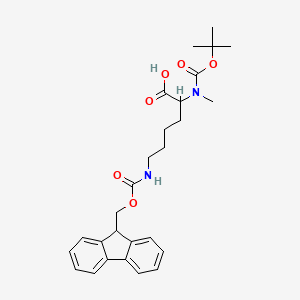

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)
